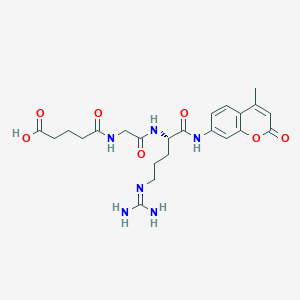

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glutaryl-Gly-Arg-AMC, also known as Glutaryl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly urokinase plasminogen activator (uPA). This compound is valuable in research due to its fluorogenic properties, which allow for the detection and quantification of enzymatic activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-Gly-Arg-AMC involves peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides or other peptide coupling agents. After the peptide chain is assembled, the protecting groups are removed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of Glutaryl-Gly-Arg-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

化学反応の分析

Types of Reactions: Glutaryl-Gly-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The amide bond between the arginine and the 7-amido-4-methylcoumarin moiety is cleaved, releasing the fluorescent 7-amido-4-methylcoumarin.

Common Reagents and Conditions: The hydrolysis of Glutaryl-Gly-Arg-AMC is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffers like Tris-HCl or phosphate-buffered saline (PBS). The reaction conditions often involve temperatures around 37°C to mimic physiological conditions.

Major Products Formed: The primary product formed from the hydrolysis of Glutaryl-Gly-Arg-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for detecting protease activity.

科学的研究の応用

Biochemical Assays

Protease Activity Measurement

The primary application of this compound is in the measurement of protease activity. It is particularly useful for detecting the activity of urokinase plasminogen activator, an enzyme involved in various physiological processes such as tissue remodeling and wound healing. The compound's fluorogenic properties allow for sensitive detection and quantification of enzymatic activity through the release of fluorescent products upon hydrolysis.

Mechanism of Action

The mechanism involves the hydrolysis of the amide bond within the compound by specific proteases. This reaction releases a fluorescent moiety, 7-amido-4-methylcoumarin, which can be quantified using spectroscopic techniques. This property makes it an excellent reporter molecule for studying proteolytic processes.

Drug Discovery and Development

Screening for Therapeutic Agents

In drug discovery, (S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid is employed to screen compounds that inhibit or enhance protease activity. By identifying potential inhibitors or activators of uPA, researchers can develop new therapeutic agents for diseases where protease activity is dysregulated, such as cancer and cardiovascular disorders.

Research on Disease Mechanisms

Cancer Research

The role of uPA in cancer metastasis makes this compound particularly relevant in oncology research. Studies utilizing this substrate can help elucidate the mechanisms by which cancer cells invade surrounding tissues and spread to other parts of the body. Understanding these pathways may lead to novel therapeutic strategies aimed at inhibiting metastasis.

Cardiovascular Research

Given that proteases like uPA are involved in cardiovascular health, this compound can also be pivotal in studies related to heart disease. Researchers can explore how modulating protease activity impacts cardiovascular function and disease progression.

作用機序

The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured using spectroscopic techniques, providing a quantitative readout of enzyme activity.

The molecular targets of Glutaryl-Gly-Arg-AMC are proteases, particularly urokinase plasminogen activator. The pathways involved include those related to proteolysis and extracellular matrix degradation.

類似化合物との比較

Glutaryl-Gly-Arg-AMC is unique due to its specific substrate sequence and fluorogenic properties. Similar compounds include other peptide substrates used in protease assays, such as Boc-Gln-Ala-Arg-AMC and Z-Gly-Gly-Arg-AMC. These compounds also release fluorescent products upon hydrolysis, but they differ in their peptide sequences and the specific proteases they target.

List of Similar Compounds:- Boc-Gln-Ala-Arg-AMC

- Z-Gly-Gly-Arg-AMC

- Ac-Asp-Glu-Val-Asp-AMC

Each of these compounds has unique properties that make them suitable for different types of protease assays, highlighting the versatility and specificity of Glutaryl-Gly-Arg-AMC in biochemical research.

生物活性

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid, also known as Glutaryl-Gly-Arg-AMC, is a synthetic peptide substrate widely utilized in biochemical assays. Its primary application lies in measuring the activity of proteases, particularly urokinase plasminogen activator (uPA), which is crucial in various physiological and pathological processes.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O7 |

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | 5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

| CAS Number | 201928-42-9 |

The mechanism of action of Glutaryl-Gly-Arg-AMC involves its hydrolysis by specific proteases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured using spectroscopic techniques, providing insights into the enzyme's activity.

Protease Activity

Glutaryl-Gly-Arg-AMC is primarily used to measure the activity of uPA, an enzyme involved in tissue remodeling, wound healing, and cancer metastasis. The ability to quantify uPA activity is vital for understanding its role in various diseases, including cancer and cardiovascular disorders.

Case Studies

- Cancer Research : In studies examining tumor progression, Glutaryl-Gly-Arg-AMC was employed to assess uPA levels in different cancer types. Elevated uPA activity correlated with increased metastatic potential in breast and pancreatic cancers, highlighting its potential as a biomarker for aggressive disease.

- Wound Healing : Research demonstrated that uPA activity, measured using Glutaryl-Gly-Arg-AMC, increased during the wound healing process in animal models. This suggests that targeting uPA could enhance therapeutic strategies for improving wound healing.

- Cardiovascular Disorders : Studies have shown that elevated levels of uPA are associated with adverse cardiovascular events. The use of Glutaryl-Gly-Arg-AMC in these studies allowed researchers to establish a link between protease activity and cardiovascular risk factors.

Applications in Drug Discovery

Glutaryl-Gly-Arg-AMC is also instrumental in drug discovery, particularly for screening compounds that inhibit or enhance protease activity. By identifying potential therapeutic agents targeting uPA or related pathways, researchers can develop new treatments for diseases where protease dysregulation is a factor.

特性

分子式 |

C23H30N6O7 |

|---|---|

分子量 |

502.5 g/mol |

IUPAC名 |

5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26)/t16-/m0/s1 |

InChIキー |

IBJAOCSITSPKFU-INIZCTEOSA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。